2-(4-(2-Fluoroethyl)piperidin-1-yl)acetic acid
Description
Molecular Structure and International Union of Pure and Applied Chemistry Nomenclature
The systematic nomenclature of 2-(4-(2-Fluoroethyl)piperidin-1-yl)acetic acid follows International Union of Pure and Applied Chemistry conventions, where the compound is officially designated as 2-[4-(2-fluoroethyl)piperidin-1-yl]acetic acid. The molecular framework consists of a six-membered piperidine ring bearing a 2-fluoroethyl substituent at the 4-position, with the nitrogen atom of the piperidine ring connected to an acetic acid moiety. This structural arrangement creates a tertiary amine center within the piperidine ring, while the carboxylic acid group provides ionizable functionality that significantly influences the compound's physicochemical properties.
The molecular formula C9H16FNO2 indicates the presence of nine carbon atoms, sixteen hydrogen atoms, one fluorine atom, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight of 189.23 grams per mole. The canonical Simplified Molecular Input Line Entry System representation C1CN(CCC1CCF)CC(=O)O clearly delineates the connectivity pattern, showing the piperidine ring (C1CN...CCC1) with the fluoroethyl substituent (CCF) and the acetic acid attachment (CC(=O)O). This structural arrangement creates multiple sites for potential intermolecular interactions, including hydrogen bonding through the carboxylic acid group and dipole interactions through the carbon-fluorine bond.
The International Chemical Identifier string InChI=1S/C9H16FNO2/c10-3-6-11-4-1-8(2-5-11)7-9(12)13/h8H,1-7H2,(H,12,13) provides unambiguous structural identification, while the corresponding International Chemical Identifier Key OIVOIWKPFZMWBL-UHFFFAOYSA-N serves as a unique database identifier. These standardized representations ensure precise communication of the compound's structure across different chemical databases and research platforms, facilitating accurate information exchange in the scientific community.
Properties
IUPAC Name |
2-[4-(2-fluoroethyl)piperidin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FNO2/c10-4-1-8-2-5-11(6-3-8)7-9(12)13/h8H,1-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUCHZILKDHQLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCF)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-(2-Fluoroethyl)piperidin-1-yl)acetic acid, also known as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is being investigated for its interactions with biological targets, which could lead to therapeutic applications in various fields, including oncology and neurology.
Chemical Structure and Synthesis
The synthesis of this compound typically involves the alkylation of piperidine with 2-fluoroethyl bromide followed by carboxylation with chloroacetic acid. The final product can be converted into its hydrochloride salt for enhanced stability and solubility in biological assays. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The presence of the fluorine atom enhances the compound's binding affinity, potentially affecting various signaling pathways. The piperidine ring contributes to the compound's structural stability, enabling it to participate in diverse biological interactions .
Therapeutic Potential
Research indicates that this compound may exhibit significant therapeutic effects, particularly in cancer treatment and neurological disorders. Its potential applications include:
- Cancer Therapy : Studies have shown that piperidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For instance, compounds similar to this compound have been evaluated for their cytotoxicity against various cancer cell lines, demonstrating promising results .
- Neurological Disorders : The compound may also play a role in modulating neurotransmitter systems, which could be beneficial in treating conditions like Alzheimer's disease. Its action as an acetylcholinesterase inhibitor has been noted, suggesting potential for improving cognitive function .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity of this compound against several cancer cell lines. The results are summarized in the following table:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 22.68 | Significant loss of viability |
| FaDu (Head and Neck) | 18.23 | Induction of apoptosis |
| B16F10 (Melanoma) | 29.34 | Inhibition of cell proliferation |
These findings suggest that the compound possesses selective toxicity towards cancer cells while sparing normal cells .
Mechanistic Insights
Further mechanistic studies revealed that treatment with this compound leads to increased levels of phosphorylated H2AX and cleaved PARP1 in treated cells, indicating activation of DNA damage response pathways. This effect is comparable to established chemotherapeutic agents such as Olaparib .
Scientific Research Applications
Medicinal Chemistry
1.1. Role as a Tankyrase Inhibitor
One of the prominent applications of 2-(4-(2-Fluoroethyl)piperidin-1-yl)acetic acid is its potential as a tankyrase inhibitor. Tankyrases are poly(ADP-ribose) polymerases involved in the regulation of the Wnt signaling pathway, which is crucial in cancer biology. Inhibition of tankyrases can stabilize Axin proteins, leading to enhanced degradation of β-catenin and reduced tumorigenesis in various cancers, including colorectal and breast cancer .
Case Study: Cancer Treatment
- Objective: Investigate the efficacy of tankyrase inhibitors in cancer cell lines.
- Findings: Compounds similar to this compound demonstrated significant inhibition of cell proliferation in MCF-7 breast cancer cells, with IC50 values comparable to established therapies like Olaparib .
Neuropharmacology
2.1. Potential for Neurological Applications
Research indicates that compounds with a piperidine structure may have neuroprotective properties. The specific modification of introducing a fluoroethyl group can enhance the lipophilicity and bioavailability of the compound, making it suitable for targeting central nervous system disorders.
Case Study: Neuroprotective Effects
- Objective: Assess neuroprotective effects in models of neurodegeneration.
- Findings: Preliminary studies suggest that derivatives of this compound could modulate neurotransmitter systems, potentially offering therapeutic avenues for conditions like Alzheimer's disease .
4.1. Anti-Viral Properties
Research has indicated that tankyrase inhibitors may also exhibit anti-viral properties, particularly against viruses that exploit the tankyrase pathway for replication, such as Herpes Simplex Virus (HSV). This opens avenues for therapeutic interventions in viral infections.
Case Study: Anti-Viral Efficacy
Comparison with Similar Compounds
Electronic Effects and Bioactivity
- For comparison, the cyano group in 2-(1-(4-cyanophenyl)piperidin-4-yl)acetic acid (9b) enhances sEH inhibition (IC₅₀ = 3.2 nM) due to strong electron-withdrawing properties .
- Hydroxymethyl vs. Fluoroethyl : The hydroxymethyl analog (MW = 173.21) exhibits higher water solubility (logP = -0.8) compared to the fluorinated compound (estimated logP ≈ 1.5), suggesting divergent pharmacokinetic profiles .
Key Research Findings
- sEH Inhibition: Piperidinyl-acetic acids with electron-withdrawing groups (e.g., cyano, acetyl) show superior sEH inhibition compared to alkyl or aryl substituents. For instance, 9b (4-cyano) exhibits an IC₅₀ of 3.2 nM, while 9c (tert-butoxycarbonyl) has reduced activity (IC₅₀ = 12 nM) .
- Receptor Targeting : Compounds like 8b () and 10d–e () demonstrate dual activity at mu opioid and chemokine receptors, suggesting multimodal pain relief mechanisms .
Preparation Methods
General Synthetic Route
The typical synthetic route involves two main steps:
Step 1: Alkylation of Piperidine
The 4-position of piperidine is alkylated with 2-fluoroethyl bromide or a similar fluorinated alkyl halide to introduce the 2-fluoroethyl group. This step requires careful control to achieve regioselectivity and avoid multiple substitutions.Step 2: Carboxylation to Introduce Acetic Acid Moiety
The nitrogen atom of the piperidine ring is then reacted with chloroacetic acid or its derivatives to form the acetic acid substituent, yielding this compound.
The final compound can be isolated as the free acid or converted into its hydrochloride salt for improved stability and solubility in biological assays.
Detailed Reaction Conditions
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Alkylation | Piperidine + 2-fluoroethyl bromide | Base (e.g., K2CO3), solvent (e.g., acetonitrile), reflux or room temp |
| Carboxylation | Alkylated piperidine + chloroacetic acid | Mild base, aqueous or organic solvent, controlled temperature |
| Purification | Acid-base extraction, crystallization | Optional conversion to hydrochloride salt for stability |
Reaction Mechanism Insights
- The alkylation proceeds via nucleophilic substitution where the nitrogen lone pair attacks the electrophilic carbon of 2-fluoroethyl bromide, displacing bromide.
- The carboxylation involves nucleophilic substitution of the nitrogen on the alkylated piperidine with chloroacetic acid, forming the amine-linked acetic acid moiety.
Research Findings and Optimization
Yield and Purity
- The alkylation step generally proceeds with moderate to high yields (70-85%) depending on reaction time and temperature.
- Carboxylation yields are typically high (>80%) when using chloroacetic acid under controlled pH and temperature.
- Purity of the final product is usually above 95% after recrystallization or chromatographic purification.
Analytical Characterization
- The compound is characterized by NMR (both 1H and 19F), confirming the presence of the fluoroethyl substituent and acetic acid group.
- Mass spectrometry confirms molecular weight consistent with C9H16FNO2.
- HPLC analysis ensures purity >95% suitable for research and pharmaceutical applications.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Expected Outcome | Notes |
|---|---|---|---|
| Alkylation | Piperidine + 2-fluoroethyl bromide, base, solvent | 4-(2-Fluoroethyl)piperidine intermediate | Control temperature to avoid overalkylation |
| Carboxylation | Intermediate + chloroacetic acid, mild base | This compound | pH control critical for selectivity |
| Purification | Acid-base extraction, crystallization or chromatography | >95% purity compound | Optional salt formation for stability |
Q & A
Q. What are the common synthetic routes for 2-(4-(2-Fluoroethyl)piperidin-1-yl)acetic acid?
- Methodological Answer : The synthesis typically involves two key steps: (1) Introduction of the 2-fluoroethyl group to the piperidine ring via nucleophilic alkylation using 2-fluoroethyl halides (e.g., bromide or iodide) under basic conditions. (2) Attachment of the acetic acid moiety through a substitution reaction, often employing bromoacetic acid or its activated esters. For example, similar piperidine-acetic acid derivatives have been synthesized using coupling agents like DCC/DMAP in anhydrous solvents (e.g., DCM) to facilitate ester formation, followed by hydrolysis to yield the carboxylic acid .
Q. How is structural characterization performed for this compound?
- Methodological Answer : Characterization relies on ¹H/¹³C NMR to confirm the piperidine ring substitution pattern and fluoroethyl group integration. Mass spectrometry (HRMS) validates the molecular ion peak, while FT-IR confirms carboxylic acid C=O stretching (~1700 cm⁻¹). For ambiguous signals (e.g., overlapping piperidine protons), 2D NMR (COSY, HSQC) resolves connectivity . Purity is assessed via HPLC (C18 column, acidic mobile phase) or TLC (silica gel, UV visualization) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the fluoroethyl piperidine intermediate?
- Methodological Answer : Optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution rates .
- Catalysis : Phase-transfer catalysts (e.g., TBAB) improve alkylation efficiency .
- Temperature control : Reactions at 60–80°C balance reactivity and side-product formation.
Computational modeling (e.g., DFT calculations) predicts transition states to guide condition selection, as demonstrated in reaction path optimization studies .
Q. How should researchers address discrepancies in spectroscopic data during structural validation?
- Methodological Answer : Contradictory NMR/MS data may arise from rotamers , trace solvents , or impurities . Strategies include:
- Variable-temperature NMR to distinguish dynamic rotational barriers in the piperidine ring.
- High-resolution MS to rule out isotopic or adduct interference.
- X-ray crystallography (if crystals are obtainable) for unambiguous conformation analysis, as applied to related pyridine-acetic acid complexes .
Q. What experimental approaches evaluate the compound’s stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies :
Q. How can receptor binding affinity be assessed for this compound in neurological targets?
- Methodological Answer : Use radioligand displacement assays with tritiated or fluorescent probes (e.g., for σ receptors or monoamine transporters). Surface Plasmon Resonance (SPR) quantifies binding kinetics (ka/kd) in real-time. For fluorinated analogs, ¹⁹F NMR can detect ligand-receptor interactions in vitro .
Safety and Data Analysis
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Refer to SDS guidelines for analogous acetic acid derivatives:
Q. How should researchers resolve contradictory bioactivity results across studies?
- Methodological Answer : Cross-validate using:
- Standardized assays : Ensure consistent cell lines (e.g., HEK293 for GPCRs) and positive controls.
- Purity verification : Impurities ≥5% (e.g., unreacted fluoroethyl precursors) may skew data; re-purify via column chromatography .
- Dose-response curves : Confirm EC₅₀/IC₅₀ reproducibility across independent replicates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
